5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Medicinal Chemistry Drug Discovery ADME Properties

5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a halogenated, N-methylated pyrazolo[3,4-b]pyridin-6(7H)-one, a privileged bicyclic heterocyclic scaffold. This scaffold is a validated core in numerous kinase inhibitor programs due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
Cat. No. B11912357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C(=O)N2)Cl)C=N1
InChIInChI=1S/C7H6ClN3O/c1-11-6-4(3-9-11)2-5(8)7(12)10-6/h2-3H,1H3,(H,10,12)
InChIKeyDHYTYSWQZASYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Core Scaffold for Kinase Inhibitor Development and Heterocyclic Synthesis


5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a halogenated, N-methylated pyrazolo[3,4-b]pyridin-6(7H)-one, a privileged bicyclic heterocyclic scaffold. This scaffold is a validated core in numerous kinase inhibitor programs due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region [1]. The specific substitution pattern—a chlorine at the 5-position and a methyl group at the 1-position—defines a unique physicochemical profile, with a calculated AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų, making it a key intermediate for further functionalization .

Why 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Cannot Be Casually Substituted with Other Pyrazolopyridinones


Generic substitution of pyrazolopyridinone cores fails due to the profound impact of the 5-position halogen on both synthetic utility and biological activity. The chlorine atom serves as a versatile handle for diverse cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are not feasible with unsubstituted or less reactive analogs [1]. Furthermore, structure-activity relationship (SAR) studies across multiple kinase targets (e.g., Mps1, CDK, ALK) demonstrate that even minor alterations at the 5-position can drastically alter binding affinity and selectivity profiles by modulating key interactions within the kinase active site or influencing the compound's overall conformation [2]. Therefore, selecting the correct 5-substituted building block is not a matter of convenience but a critical decision point that dictates downstream synthetic routes and the potential to achieve target potency and selectivity.

Quantitative Differentiation Guide: 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one vs. Key Analogs


Physicochemical Differentiation: LogP and PSA Profile vs. 5-Bromo Analog

The chlorine substituent at the 5-position provides a distinct physicochemical profile compared to the corresponding bromo derivative. The target compound (5-Chloro) exhibits a calculated AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų . While a direct AlogP value for the 5-Bromo analog (5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one) is not available from the same source, the increased lipophilicity of bromine (Hansch π constant for Br = 0.86) compared to chlorine (Hansch π constant for Cl = 0.71) would predict a higher LogP for the bromo derivative, potentially impacting its solubility and permeability profile [1]. The chloro compound's lower predicted lipophilicity and higher PSA may offer advantages in achieving favorable drug-like properties, such as improved aqueous solubility and reduced non-specific binding.

Medicinal Chemistry Drug Discovery ADME Properties

Class-Level Potency: Pyrazolo[3,4-b]pyridin-6-one Scaffold as a Tubulin Polymerization Inhibitor

The pyrazolo[3,4-b]pyridin-6-one scaffold is a validated chemotype for targeting tubulin polymerization. In a study of 61 analogs based on this core, compound h2 exhibited anticancer activity against a panel of six tumor cell lines with IC50 values ranging from 7.05 to 15.45 μM [1]. Further optimization led to compound I2, which showed improved potency against the same panel with IC50 values ranging from 2.99 to 5.72 μM [1]. This class-level activity demonstrates that the core scaffold, which is present in 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, is capable of conferring low micromolar cytotoxicity. The specific 5-chloro substitution pattern is a critical starting point for SAR exploration to further optimize this activity.

Oncology Cell Biology Cytoskeleton

Synthetic Versatility: The 5-Chloro Group as a Reactive Handle for Cross-Coupling

The 5-chloro substituent is a strategically placed synthetic handle that enables late-stage diversification via palladium-catalyzed cross-coupling reactions, a key advantage over non-halogenated pyrazolopyridinone cores [1]. Unlike the 5-bromo analog, which can be more prone to undesired side reactions or decomposition under certain conditions, the aryl chloride offers a well-balanced reactivity profile suitable for a wide range of coupling partners [1]. This allows for the rapid generation of chemical libraries to explore structure-activity relationships at the 5-position. For example, the synthesis of diverse 5-aryl and 5-heteroaryl derivatives for kinase inhibitor programs is directly enabled by this core [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Optimal Application Scenarios for 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in Research and Development


Lead Optimization in Kinase Inhibitor Programs

This compound is ideally suited for the hit-to-lead and lead optimization phases of kinase drug discovery. As a functionalized core with a reactive chlorine handle, it allows medicinal chemists to rapidly synthesize and evaluate a diverse array of analogs (e.g., aryl, heteroaryl, amine) at the 5-position to probe the ATP-binding pocket of target kinases [1]. Its favorable physicochemical profile (AlogP 1.29, PSA 90.65 Ų) provides a promising starting point for achieving oral bioavailability and favorable ADME properties, as demonstrated by the class-level activity of related scaffolds against tubulin and various kinases [1].

Synthesis of Diversified Chemical Libraries

The 5-chloro group is a versatile functional group that serves as a linchpin for the parallel synthesis of focused chemical libraries [1]. Its reactivity is well-suited for high-throughput experimentation (HTE) using common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to install a wide variety of structural diversity at the 5-position . This enables the exploration of broad chemical space around the pyrazolo[3,4-b]pyridin-6-one pharmacophore, making it a high-value building block for any medicinal chemistry laboratory focused on kinase or other ATP-competitive targets [2].

Tool Compound Development for Chemical Biology

For chemical biology applications, this compound can be used as a precursor to generate functionalized probes. The chlorine atom allows for the attachment of linkers or tags (e.g., biotin, fluorescent dyes) via cross-coupling or nucleophilic aromatic substitution (SNAr) [1]. The resulting probes can be used in target identification, pull-down assays, or cellular imaging studies to investigate the mechanism of action of the pyrazolo[3,4-b]pyridin-6-one scaffold, which has been implicated in disrupting microtubule dynamics .

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